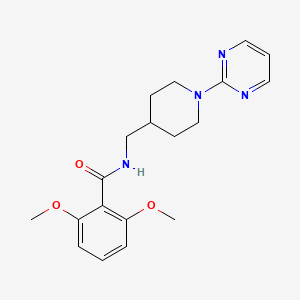![molecular formula C26H28BrN7O3S B2664540 1'-[3-(4-Bromobenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-[1,4'-bipiperidine]-4'-carboxamide CAS No. 1326852-25-8](/img/structure/B2664540.png)
1'-[3-(4-Bromobenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-[1,4'-bipiperidine]-4'-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that likely contains a [1,2,3]-triazolo[1,5-a]quinazolin-5-one scaffold . This scaffold and its analogues are relevant structural templates in both natural and synthetic biologically active compounds .
Synthesis Analysis
The synthesis of related compounds often involves the use of eco-compatible catalysts and reaction conditions . A common method for synthesizing similar compounds involves a reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Chemical Reactions Analysis
The [1,2,3]-triazolo[1,5-a]quinazolin-4(5H)-one scaffold and its analogues are often synthesized using a variety of reactions . For instance, a common method involves a [3 + 2] azide-alkyne cycloaddition and intramolecular Ullmann-type C-N coupling process .Scientific Research Applications
Antimicrobial Applications
Compounds within the [1,2,3]triazolo[1,5-a]quinazoline series have been synthesized and evaluated for their antimicrobial activities. For example, a study by Pokhodylo et al. (2021) discovered that certain 1H-1,2,3-triazole-4-carboxamides exhibited moderate to potent antibacterial effects against Staphylococcus aureus and antifungal activity against Candida albicans. These findings underscore the potential utility of compounds with a triazoloquinazoline core in developing new antimicrobial agents (Pokhodylo et al., 2021).
Another study focused on the preparation and antimicrobial evaluation of quinoline derivatives containing an azole nucleus, which demonstrated good to moderate activity against various microorganisms (Özyanik et al., 2012). This highlights the broader potential of azole-fused quinazoline derivatives in antimicrobial research.
Pharmacological Applications
In the realm of pharmacology, triazoloquinazoline derivatives have been identified as promising candidates for various therapeutic applications. For instance, Alagarsamy et al. (2007) synthesized a series of triazolo[4,3-a]quinazolin-5-ones that exhibited significant in vivo H1-antihistaminic activity, with minimal sedation compared to the standard chlorpheniramine maleate (Alagarsamy et al., 2007). These results suggest the potential of such compounds in developing new classes of antihistamines with reduced side effects.
Furthermore, a study by Kovalenko et al. (2012) synthesized a library of 2-(alkyl-, alkaryl-, aryl-, hetaryl-)[1,2,4]triazolo[1,5-c]quinazolines and identified compounds with potent in vitro anticancer activity. This work points to the utility of triazoloquinazoline derivatives in cancer research, particularly in identifying new therapeutic agents (Kovalenko et al., 2012).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-[3-(4-bromophenyl)sulfonyltriazolo[1,5-a]quinazolin-5-yl]-4-piperidin-1-ylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28BrN7O3S/c27-18-8-10-19(11-9-18)38(36,37)24-23-29-22(20-6-2-3-7-21(20)34(23)31-30-24)32-16-12-26(13-17-32,25(28)35)33-14-4-1-5-15-33/h2-3,6-11H,1,4-5,12-17H2,(H2,28,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSLMCDJIGAMDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CCN(CC2)C3=NC4=C(N=NN4C5=CC=CC=C53)S(=O)(=O)C6=CC=C(C=C6)Br)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28BrN7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B2664462.png)
![diethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2664463.png)
![N-cyano-3-ethyl-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]aniline](/img/structure/B2664464.png)

![4-{[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B2664469.png)


![7-cyclohexyl-1,3-dimethyl-5-{[2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2664472.png)
![(Z)-2-bromo-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2664473.png)

![N-(4-ethylphenyl)-2-(11-methyl-6-oxo-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl)acetamide](/img/structure/B2664477.png)
![2-[(3,5-difluorobenzyl)sulfanyl]-6-(4-methylbenzyl)-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2664478.png)
![2-Chloro-7-nitropyrido[1,2-a]pyrimidin-4-one](/img/structure/B2664479.png)
